molecular formula C16H13N3O4 B3849639 4-nitro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

4-nitro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

Cat. No. B3849639
M. Wt: 311.29 g/mol
InChI Key: OQYZVNSMUYCKLO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide, also known as NOPB, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

NOBP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. NOBP has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.

Mechanism of Action

The exact mechanism of action of NOBP is not fully understood, but it is believed to act by inhibiting various signaling pathways, including the NF-κB pathway and the PI3K/AKT/mTOR pathway. NOBP has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
NOBP has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6. NOBP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. In addition, NOBP has been found to induce G1 phase cell cycle arrest and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of NOBP is its potential therapeutic applications in various diseases, including cancer. It has also been found to have low toxicity in animal studies. However, one of the limitations of NOBP is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of NOBP. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient methods for synthesizing NOBP and to improve its solubility in water. Additionally, further studies are needed to evaluate the safety and efficacy of NOBP in animal models and clinical trials.
Conclusion:
In conclusion, NOBP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been synthesized using various methods and has shown promising results in various studies. NOBP has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, and has been shown to inhibit the growth of various cancer cells. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in animal models and clinical trials.

properties

IUPAC Name

4-nitro-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15(12-4-2-1-3-5-12)10-11-17-18-16(21)13-6-8-14(9-7-13)19(22)23/h1-11,17H,(H,18,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZVNSMUYCKLO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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